
1-Phenoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenoxyheptane is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Acid-Catalyzed Cleavage
1-Phenoxyheptane undergoes cleavage under strongly acidic conditions. When treated with concentrated hydrohalic acids (e.g., HI or HBr), the ether bond breaks to yield phenol and 1-iodoheptane (or analogous alkyl halides):
Reaction:
C6H5O(CH2)6CH3+HI→C6H5OH+CH3(CH2)6I
Mechanism:
-
Protonation of the ether oxygen by HI, increasing the electrophilicity of the adjacent carbon.
-
Nucleophilic attack by iodide ion (I⁻) on the less hindered primary carbon (heptyl group) via an Sₙ2 pathway.
Reagent | Conditions | Products |
---|---|---|
HI (conc.) | Heat, reflux | Phenol + 1-iodoheptane |
HBr (conc.) | 100–120°C | Phenol + 1-bromoheptane |
Electrophilic Aromatic Substitution
The phenoxy group activates the benzene ring toward electrophilic substitution, directing incoming groups to the ortho and para positions.
Key Reactions:
-
Nitration :
C6H5O(CH2)6CH3+HNO3H2SO4NO2−C6H4O(CH2)6CH3 (ortho/para)
Reacts with nitrating mixture (HNO₃/H₂SO₄) to form 2-nitro-1-phenoxyheptane and 4-nitro-1-phenoxyheptane: -
Bromination :
C6H5O(CH2)6CH3+3 Br2→Br3C6H2O(CH2)6CH3+3 HBr
Undergoes rapid bromination in polar solvents (e.g., H₂O) to yield 2,4,6-tribromo-1-phenoxyheptane:
Reaction | Reagent | Major Product |
---|---|---|
Nitration | HNO₃/H₂SO₄ | Ortho/para-nitro derivatives |
Bromination | Br₂/H₂O | 2,4,6-Tribromo-1-phenoxyheptane |
Oxidation Reactions
C6H5O(CH2)6CH3KMnO4/H+, ΔC6H5O(CH2)5COOH+CO2
Note : Oxidation is less favorable due to the ether’s stability and requires prolonged heating .
Peroxide Formation
Like most ethers, this compound forms explosive peroxides upon prolonged exposure to air and light. This reaction proceeds via radical intermediates:
C6H5O(CH2)6CH3+O2lightC6H5O(CH2)6CH2OOH
Safety Note : Storage under inert atmosphere (N₂/Ar) with stabilizers (e.g., BHT) is recommended .
Alkylation and Acylation
The ether oxygen’s lone pairs enable participation in Lewis acid-catalyzed reactions:
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 1-Phenoxyheptane with methodological rigor?
Answer:
- Synthesis : Use nucleophilic substitution (e.g., Williamson ether synthesis) between heptanol derivatives and phenol, ensuring stoichiometric control and inert conditions to minimize side reactions. Purify via fractional distillation or column chromatography .
- Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and GC-MS to confirm structure. For new derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS). Purity should be validated via HPLC (>95%) .
- Documentation : Report detailed procedures in the main text for reproducibility, with raw spectral data in supplementary materials .
Q. What are key considerations when conducting a literature review on this compound’s applications?
Answer:
- Source Selection : Prioritize peer-reviewed journals indexed in SciFinder or PubMed. Avoid non-academic platforms (e.g., BenchChem) .
- Gap Identification : Use tools like VOSviewer to map research trends. Focus on understudied areas (e.g., environmental fate or metabolic pathways) .
- Critical Appraisal : Evaluate methodologies in cited studies for biases, such as inconsistent solvent systems or unvalidated analytical techniques .
Q. How should researchers design experiments to study this compound’s physicochemical properties?
Answer:
- Variables : Define independent (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, partition coefficients) .
- Controls : Include solvent blanks and replicate measurements (n ≥ 3) to account for instrumental drift .
- Data Presentation : Use tables for raw data (e.g., logP values) and graphs for trends (e.g., Arrhenius plots for thermal degradation) .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for this compound derivatives be resolved?
Answer:
- Error Analysis : Compare experimental conditions (e.g., solvent effects on NMR chemical shifts) and calibrate instruments using certified standards .
- Collaborative Validation : Share samples with independent labs for cross-validation. Publish conflicting data with a discussion of potential causes (e.g., tautomerism) .
- Computational Modeling : Use DFT calculations to predict spectral profiles and identify anomalies .
Q. What methodological challenges arise when evaluating this compound’s thermal stability?
Answer:
- Experimental Design : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess oxidative degradation .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to derive activation energies. Address uncertainties via Monte Carlo simulations .
- Reproducibility : Document furnace calibration protocols and baseline corrections in supplementary materials .
Q. How can researchers ensure reproducibility when replicating this compound synthesis from literature?
Answer:
- Protocol Scrutiny : Identify vague steps (e.g., “stirred overnight”) and standardize parameters (e.g., exact temperature, stirring speed) .
- Sensitivity Testing : Vary critical factors (e.g., catalyst loading ±10%) to determine robustness .
- Open Science : Publish negative results and detailed troubleshooting logs (e.g., failed crystallization attempts) .
Q. What computational strategies are effective for predicting this compound’s reactivity?
Answer:
- Software Selection : Use Gaussian or ORCA for quantum mechanics (QM) calculations. Validate force fields (e.g., OPLS-AA) for MD simulations .
- Reaction Pathways : Map potential energy surfaces for ether cleavage mechanisms. Compare with experimental kinetics .
- Data Sharing : Archive input/output files in repositories like Zenodo for peer validation .
Q. How should contradictory reports about this compound’s biological activity be addressed?
Answer:
- Meta-Analysis : Systematically review cell-line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays with positive controls) .
- Mechanistic Studies : Combine omics (e.g., transcriptomics) with molecular docking to identify off-target effects .
Q. What advanced methodologies are recommended for studying this compound’s stability under environmental conditions?
Answer:
- Accelerated Aging : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-HRMS .
- Ecotoxicology : Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .
- Data Integration : Combine experimental half-lives with QSAR models to predict environmental persistence .
Q. How can interdisciplinary approaches enhance this compound research?
Answer:
- Collaborative Frameworks : Integrate synthetic chemistry with toxicology and data science (e.g., machine learning for property prediction) .
- Ethical Compliance : Align with ICH guidelines for safe handling and disposal, especially in ecotoxicology studies .
- Funding Proposals : Highlight novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to secure grants .
Properties
CAS No. |
32395-96-3 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
heptoxybenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI Key |
VKFMYOVXGQWPHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.